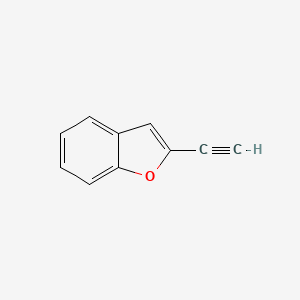

2-Ethynyl-1-benzofuran

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethynyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJXCBVOHBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549990 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39165-03-2 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Ethynyl 1 Benzofuran and Its Derivatives

Transition-Metal Catalyzed Synthetic Strategies

The construction of the 2-ethynyl-1-benzofuran framework has been significantly advanced through the use of transition-metal catalysis, with palladium and copper complexes playing pivotal roles. These methods offer high efficiency and functional group tolerance, enabling the assembly of this important molecule through various bond-forming strategies.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis has proven to be a powerful tool for the synthesis of benzofurans. A range of palladium-mediated reactions, including cross-couplings, tandem cyclizations, and C-O bond formations, have been successfully applied to the synthesis of this compound and its precursors.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of 2-ethynyl-1-benzofurans. This reaction can be employed in two main ways: by coupling a 2-halobenzofuran with a protected alkyne, or through a one-pot tandem reaction involving the coupling of an o-iodophenol with an appropriate alkyne followed by cyclization.

A common and direct approach involves the Sonogashira coupling of a pre-formed 2-halobenzofuran, such as 2-iodobenzofuran (B1590796) or 2-bromobenzofuran, with a protected acetylene (B1199291) equivalent like trimethylsilylacetylene (B32187) (TMSA). pearson.com The use of TMSA is advantageous as it is a liquid and prevents further reaction at the other end of the acetylene. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base. Following the coupling, the trimethylsilyl (B98337) protecting group can be readily removed under basic or fluoride-mediated conditions to yield the terminal alkyne, this compound. pearson.com

Alternatively, a more convergent one-pot synthesis can be achieved by the Sonogashira coupling of an o-iodophenol with a suitable terminal alkyne, which then undergoes an in situ intramolecular cyclization to form the benzofuran (B130515) ring. mdpi.com This tandem process efficiently constructs the heterocyclic core and installs the alkyne moiety in a single operation. A variety of palladium catalysts, including those supported on nano-sized carbon balls, have been developed to facilitate this transformation under copper- and ligand-free conditions, offering the advantage of catalyst recyclability. koreascience.kr

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| o-Iodophenol | Terminal Alkynes | Pd/NCB | Et3N | DMF | High | koreascience.kr |

| o-Iodophenol | Terminal Alkynes | [(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2/CuI | Et3N | Water | Good to Excellent | mdpi.com |

| 2-Halobenzofuran | Trimethylsilylacetylene | Pd(PPh3)4/CuI | Amine Base | Organic Solvent | Variable | pearson.com |

Palladium-catalyzed tandem and cascade reactions provide an elegant and atom-economical approach to complex molecules like this compound from simple starting materials. These reactions often involve a sequence of intramolecular and intermolecular events that rapidly build molecular complexity.

One such strategy involves the palladium-catalyzed cyclization of 1,6-enynes with disilanes, which can lead to the formation of silyl-substituted benzofurans. rsc.org While not directly yielding the ethynyl (B1212043) group, this method provides a silylated precursor that could potentially be converted to the desired terminal alkyne.

Another powerful approach is the palladium-catalyzed carbonylative annulation of o-alkynylphenols. mdpi.com This methodology allows for the construction of 2-substituted-3-aroyl-benzo[b]furans. While this specific example leads to a 3-aroyl derivative, the underlying principle of palladium-catalyzed cyclization of o-alkynylphenols is a key strategy that can be adapted for the synthesis of various 2-substituted benzofurans. koreascience.kr

More directly, tandem reactions involving the coupling of o-iodophenols with diynes can be envisioned to produce 2-ethynylbenzofurans. The initial Sonogashira coupling would be followed by an intramolecular cyclization, with the second alkyne unit of the diyne remaining as the 2-ethynyl substituent.

| Reactants | Catalyst | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 1,6-Enynes and Disilanes | Palladium Complex | Tandem Cyclization and Silylation | Silyl Benzofurans | rsc.org |

| o-Alkynylphenols and Aryl Halides | Palladium/bpy | Annulation | 2,3-Diarylbenzo[b]furans | koreascience.kr |

| o-Alkynylphenols | Palladium Complex | Carbonylative Annulation | 2-Substituted-3-aroyl-benzo[b]furans | mdpi.com |

The palladium-catalyzed intramolecular O-arylation of enolates is a powerful method for the formation of the benzofuran ring. This strategy typically involves the cyclization of an α-phenoxycarbonyl compound or a related precursor. oregonstate.edu While this method is highly effective for the synthesis of the core benzofuran structure, the direct introduction of a 2-ethynyl group via this pathway is less common. However, it is conceivable that a substrate bearing an appropriately positioned alkyne functionality could undergo such a cyclization to yield a 2-ethynylbenzofuran derivative.

More broadly, palladium-catalyzed reactions that form the crucial C-O bond of the benzofuran ring are of significant interest. For instance, the cyclization of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, has been used to synthesize carbazoles and dibenzofurans, respectively. nih.gov This highlights the versatility of palladium in mediating intramolecular C-O and C-N bond formations to construct fused heterocyclic systems.

Copper-Catalyzed Ring Closure and Coupling Reactions

Copper catalysis offers a valuable and often more economical alternative to palladium for the synthesis of benzofurans. Copper-catalyzed reactions can proceed through different mechanisms and provide complementary reactivity for the construction of the this compound system.

Copper(I) acetylides are key intermediates in many alkyne coupling reactions, including the Sonogashira reaction where copper acts as a co-catalyst. However, copper can also be used as the primary catalyst in the synthesis of 2-ethynylbenzofurans.

One-pot tandem reactions catalyzed by copper have been developed for the synthesis of functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. nih.govorganic-chemistry.org While not directly producing a 2-ethynyl substituent, these methods demonstrate the capability of copper to catalyze complex transformations leading to the benzofuran core.

More directly, copper(I)-catalyzed procedures for the synthesis of 2-arylbenzo[b]furans from the coupling of o-iodophenols and aryl acetylenes have been reported. researchgate.net This palladium-free approach highlights the potential for using copper catalysis to couple o-halophenols with terminal alkynes, which could be extended to the synthesis of this compound by using a protected acetylene.

Furthermore, the reaction of a 2-halobenzofuran with a pre-formed copper(I) acetylide represents a classical approach to the formation of a C-C bond between the benzofuran ring and the ethynyl group. This method, a variation of the Rosenmund-von Braun reaction, can be an effective way to introduce the alkyne functionality onto the heterocyclic core.

| Reactants | Catalyst | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Copper(I) salt | One-pot Tandem Reaction | Functionalized Benzofurans | nih.govorganic-chemistry.org |

| o-Iodophenols and Aryl Acetylenes | Copper(I) salt | Coupling and Cyclization | 2-Arylbenzo[b]furans | researchgate.net |

| Phenols and Alkynes | Copper Catalyst | Aerobic Oxidative Cyclization | Polysubstituted Benzofurans | rsc.org |

Copper-Promoted Hydroxylation and Annulation

An efficient method for synthesizing functionalized benzo[b]furans involves a copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives. This process is catalyzed by copper(I) iodide (CuI) in the presence of a base such as potassium hydroxide (B78521) (KOH). The reaction proceeds by the hydration of the carbon-fluorine bond, followed by an intramolecular cyclization to form the benzofuran ring. nih.govnih.govacs.org

The choice of catalyst and solvent plays a crucial role in the reaction's efficiency. Studies have shown that CuI is a more effective catalyst than other copper salts like CuCl, Cu(OAc)₂, and Cu(OTf)₂. Dimethyl sulfoxide (B87167) (DMSO) has been identified as the most suitable solvent for this annulation process. nih.gov The addition of potassium iodide (KI) can further enhance the yield of the desired product. nih.gov This methodology has been successfully applied to synthesize a variety of substituted benzofurans, including structurally important 2,2'-bisbenzofuran scaffolds. nih.govnih.gov

The proposed mechanism initiates with the nucleophilic substitution of the fluorine atom in the 2-fluorophenylacetylene derivative by a hydroxide ion, forming an unstable 2-alkynylphenol intermediate. This intermediate then forms a potassium phenolate, which coordinates with the Cu(I) catalyst. Subsequent addition to the carbon-carbon triple bond leads to a copper complex, which upon protonolysis, yields the benzofuran product and regenerates the catalyst. nih.gov

| Starting Material | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (2-(2-fluorophenyl)ethynyl)benzene | CuI / KOH | DMSO | 80 | 88 | nih.gov |

| (2-(2-fluorophenyl)ethynyl)benzene | CuI / KOH / KI | DMSO | 80 | 95 | nih.gov |

| 1,4-bis(2-fluorophenyl)buta-1,3-diyne | CuI / KOH | DMSO | 80 | 78 | nih.gov |

Gold-Catalyzed Cycloisomerization Processes

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack, facilitating the synthesis of various heterocyclic compounds, including benzofurans. elsevierpure.com The gold(I)-catalyzed cycloisomerization of 2-alkynylaryl ethers and phenols provides an efficient route to 2,3-disubstituted benzofurans. elsevierpure.comrsc.org

One notable approach involves the use of a digold(I)–N-heterocyclic carbene (NHC) complex to catalyze the intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols. This reaction proceeds with low catalyst loading and produces moderate to good yields of the corresponding benzofurans. elsevierpure.com Similarly, gold(I)-NHC complexes can catalyze the cyclization of tetrahydropyranyl (THP) ethers of 2-alkynylphenols. organic-chemistry.org This method is efficient at very low catalyst loadings and results in high yields of the benzofuran products. organic-chemistry.org

The reaction mechanism is believed to involve the activation of the alkyne by the gold catalyst, making it susceptible to intramolecular attack by the oxygen nucleophile. Subsequent steps, which can include migration of an alkyl or benzyl group, lead to the formation of the benzofuran ring and regeneration of the active gold catalyst. rsc.org

| Substrate Type | Catalyst | Key Feature | Yield | Reference |

|---|---|---|---|---|

| 2-Alkynylaryl benzyl ethers | Digold(I)–NHC complex | Migratory cyclization | Moderate to Good | elsevierpure.com |

| Tetrahydropyranyl ethers of 2-alkynylphenols | Gold(I)-NHC complex | Efficient at low catalyst loadings | Good | organic-chemistry.org |

Ruthenium-Catalyzed Cycloisomerization and Metathesis

Ruthenium catalysts are versatile tools in organic synthesis, enabling a variety of transformations including cycloisomerization and olefin metathesis. A multi-step strategy for the synthesis of benzofuran derivatives utilizes a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction catalyzed by a ruthenium complex. researchgate.net

In this approach, substituted phenols are first converted to diallyl compounds. These intermediates then undergo a reaction in the presence of a ruthenium-based catalyst, followed by treatment with a Grubbs II generation catalyst to effect the ring-closing metathesis, ultimately yielding the benzofuran derivatives. researchgate.net This sequence provides a modular approach to constructing the benzofuran core from readily available starting materials. researchgate.net

| Reaction Sequence | Key Catalyst | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Claisen Rearrangement / Ring-Closing Metathesis | Grubbs II generation catalyst | Diallyl compound | Benzofuran derivative | researchgate.net |

Rhodium(I)-Catalyzed Domino-Type Sequential Cyclizations

Rhodium(I) catalysts can promote domino-type sequential cyclization reactions to construct complex fused heterocyclic systems containing a benzofuran moiety. nih.gov One such process involves a 5-endo/5-exo cyclization of [(2-acylphenyl)ethynyl]phenols. This reaction leads to the formation of indene/benzofuran-fused alcohols. nih.gov

This domino reaction can be extended to substrates containing two phenolic hydroxy groups, allowing for the construction of linearly-fused arrays of five- and six-membered rings. nih.gov Furthermore, the use of chiral diphosphine ligands with the rhodium catalyst can induce moderate enantioselectivity in the products. nih.gov Another rhodium-catalyzed approach involves the cyclization of o-alkynylphenols followed by an intermolecular conjugate addition, yielding 2,3-disubstituted benzofurans in a one-pot reaction with good to excellent yields. researchgate.net

| Substrate | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| [(2-acylphenyl)ethynyl]phenols | Rhodium(I) | Domino 5-endo/5-exo cyclization | Indene/benzofuran-fused alcohols | nih.gov |

| o-Alkynylphenols | Rhodium(I) | Cyclization / Intermolecular conjugate addition | 2,3-Disubstituted benzofurans | researchgate.net |

Zinc-Catalyzed Cyclization of Propargyl Alcohols

Zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst for the cyclization of propargyl alcohols with phenols to produce benzofurans. nih.govresearchgate.net This method utilizes propargyl alcohols as a two-carbon building block. researchgate.net The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures. researchgate.net

The Zn(OTf)₂ catalyst facilitates both the C(2)-addition of the phenol (B47542) to the propargyl alcohol and the subsequent cyclization to form the benzofuran ring. researchgate.net This catalytic system is advantageous as it often leads to a single regioisomeric product. researchgate.net Mechanistic studies have isolated α-carbonyl intermediates, shedding light on the reaction pathway. nih.gov

| Reactants | Catalyst | Solvent | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|---|

| Propargyl alcohols and Phenols | Zn(OTf)₂ (10 mol%) | Toluene | 100 | Formation of a single regioisomer | nih.govresearchgate.net |

Indium(III) Halide-Catalyzed Hydroalkoxylation

Indium(III) halides, such as InI₃, are effective catalysts for the hydroalkoxylation of alkynylphenols, leading to the formation of benzofurans in good yields. This reaction proceeds with 5-endo-dig regioselectivity. acs.org A variety of phenols functionalized on the aromatic ring and the alkyne moiety can be successfully cyclized using this method. acs.org

The proposed mechanism involves the activation of the alkyne by the indium(III) catalyst acting as a π-Lewis acid. This activation facilitates the nucleophilic attack of the phenolic oxygen, followed by protodemetalation to yield the benzofuran product.

| Substrate | Catalyst | Solvent | Regioselectivity | Key Feature | Reference |

|---|---|---|---|---|---|

| Alkynylphenols | InI₃ (5 mol%) | DCE | 5-endo-dig | π-Lewis acid activation of the alkyne | acs.org |

Silver-Mediated Cyclization and Cycloaddition Reactions

Silver catalysts can be employed in cascade reactions to synthesize substituted benzofurans. One such method involves a silver-catalyzed cascade Michael addition-annulation reaction. This approach has been used for the facile synthesis of 4-indole benzofurans from the one-pot reaction of 4-alkyl-2-ynylphenols and indoles. The reaction sequence is initiated by a hypervalent iodine-induced oxidative dearomatization, followed by the silver-catalyzed cascade and subsequent aromatization. nih.gov

Another silver-based catalytic system, AgNTf₂, has been utilized for the Friedel-Crafts propargylation, Michael addition, and hydride shift between phenols and CF₃-substituted propynols to afford benzofuran derivatives in excellent yields. Furthermore, bimetallic gold-silver systems (e.g., Ph₃PAuCl/AgNTf₂) have also been employed in the synthesis of heterocyclic compounds, including benzofurans. nih.gov

| Reactants | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Alkyl-2-ynylphenols and Indoles | Silver | Cascade Michael addition-annulation | 4-Indole benzofurans | nih.gov |

| Phenols and CF₃-substituted propynols | AgNTf₂ | Friedel-Crafts propargylation / Michael addition | Benzofuran derivatives | nih.gov |

Iron(III) Chloride-Mediated Oxidative C-O Bond Formation

Iron(III) chloride (FeCl₃) has emerged as an effective and inexpensive reagent for mediating the synthesis of benzofuran derivatives through oxidative C-O bond formation. This method is particularly useful for the cyclization of electron-rich α-aryl ketones. The reaction proceeds via an intramolecular cyclization where the oxygen atom of the side chain forms a bond with the aromatic ring. The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is often crucial for the cyclization to occur efficiently. While this method has been demonstrated for the synthesis of 3-functionalized benzo[b]furans, its application to precursors of this compound would likely involve the cyclization of a suitably substituted α-aryl ketone bearing a protected ethynyl group.

In a related approach, FeCl₃ has been used to promote the cyclization of 2-alkynylanisoles, providing a direct route to the benzofuran core from an alkyne-containing precursor. This iron-catalyzed intramolecular oxidative cyclization represents a promising strategy for the synthesis of various substituted benzofurans. researchgate.net

Metal-Free Synthetic Approaches for this compound

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. Several metal-free strategies have been successfully applied to the synthesis of the benzofuran scaffold.

One notable approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. dtu.dk While this method typically yields 2-arylbenzofurans, it establishes a precedent for metal-free oxidative C-O bond formation that could potentially be adapted for 2-ethynyl derivatives.

Another metal-free protocol involves the synthesis of benzofuro[2,3-c]pyridin-3-ols from 2,3-disubstituted benzofuran derivatives. nih.govresearchgate.net This highlights the possibility of constructing complex fused systems without the need for metal catalysts. The key advantage of these methods is the use of readily available starting materials and the absence of expensive and potentially contaminating metal catalysts. nih.govresearchgate.net

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such protocols have been developed for the synthesis of 2-substituted benzofurans, including those with an ethynyl group.

A prominent one-pot strategy involves a tandem Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the 2-substituted benzofuran. nih.govacs.orgorganic-chemistry.org This method is highly versatile and allows for the direct introduction of the ethynyl group at the 2-position. The use of microwave irradiation can significantly shorten reaction times and minimize the formation of side products. nih.gov The efficiency of this reaction is dependent on the choice of catalyst, base, and solvent, with conditions optimized to favor the desired cyclization over competing side reactions. nih.govorganic-chemistry.org

Table 1: Examples of One-Pot Sonogashira Coupling and Cyclization for the Synthesis of 2-Substituted Benzofurans.

A multicomponent approach has also been developed for the synthesis of α-substituted 2-benzofuranmethamines from salicylaldehydes, phenylacetylenes, and cyclic secondary amines, catalyzed by CuFe₂O₄. nih.gov This reaction proceeds through a sequence of an A³ coupling, a 5-exo-dig cyclization, and a 1,3-allylic rearrangement in a single operation. nih.gov

Intramolecular Cyclization Mechanisms for Benzofuran Ring Construction

The key step in many synthetic routes to this compound is the intramolecular cyclization to form the furan (B31954) ring. This can be achieved through various mechanistic pathways.

The formation of the C-O bond is a fundamental step in benzofuran synthesis. In the context of the one-pot Sonogashira coupling/cyclization reaction, the intramolecular cyclization of the initially formed 2-alkynylphenol intermediate is a classic example of an intramolecular O-arylation or C-O bond formation. acs.orgorganic-chemistry.org This step is typically promoted by a base and can be influenced by the electronic nature of the substituents on the aromatic ring.

Oxidative cyclization provides another powerful route to the benzofuran nucleus. This approach often involves the in situ generation of a reactive intermediate that undergoes cyclization. A visible-light-induced oxidative coupling of phenols and alkenylphenols using a recyclable, solid TiO₂ photocatalyst has been reported. nih.gov While this has been demonstrated for alkenylphenols, the underlying principle of oxidative C-O bond formation is relevant. The reaction is proposed to proceed through a radical cation intermediate. nih.gov Similarly, the oxidative cyclization of 2-arylphenols to dibenzofurans under palladium catalysis highlights the utility of this strategy for forming C-O bonds through C-H activation. researchgate.netsemanticscholar.orgrsc.org

| Entry | Substrate | Oxidant | Catalyst | Product | Yield (%) |

| 1 | 2-Allylphenol | Air | TiO₂ (photocatalyst) | 2-Methylbenzofuran | 76 |

| 2 | 2-Cinnamylphenol | Benzoquinone | PdCl₂(MeCN)₂ | 2-Benzylbenzofuran | 85 |

| 3 | 2-Phenylphenol | t-BuOOBz | Pd(OAc)₂ | Dibenzofuran | 90 |

Table 2: Examples of Oxidative Cyclization Reactions for Benzofuran and Dibenzofuran Synthesis.

Electrophilic cyclization is a common strategy for the synthesis of heterocycles, including benzofurans. This approach involves the activation of the alkyne moiety by an electrophile, followed by the nucleophilic attack of the phenolic oxygen. Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide (B81097) aromatics to form isoquinolines serves as a useful model for this type of transformation. nih.gov In this reaction, iodine acts as an electrophile, activating the alkyne for the subsequent intramolecular attack. nih.gov This strategy can be applied to the synthesis of this compound by reacting a 2-ethynylphenol (B1266645) derivative with an electrophilic halogen source such as iodine or a brominating agent, which would lead to a 3-halobenzofuran that could be further functionalized if desired.

Regioselectivity and Stereoselectivity in Cyclization Reactions

The synthesis of substituted benzofurans, including precursors to this compound, often relies on cyclization reactions where control of regioselectivity and stereoselectivity is paramount for achieving the target isomer. Regioselectivity dictates the position of ring closure and substituent placement, while stereoselectivity governs the three-dimensional arrangement of atoms when chiral centers are formed.

Regioselectivity:

A primary route to the benzofuran core involves the intramolecular cyclization of ortho-substituted phenols, such as o-alkynylphenols. The regiochemical outcome of this cyclization is heavily influenced by the catalyst and reaction conditions. For instance, the indium(III) halide-catalyzed hydroalkoxylation of alkynylphenols proceeds with high 5-endo-dig regioselectivity to afford the benzofuran ring. nih.gov This preference for the 5-endo-dig pathway is a common and crucial feature in the synthesis of 2-substituted benzofurans. Transition metals like palladium, copper, and gold are also frequently employed to catalyze these transformations, often steering the reaction toward the desired benzofuran product over other potential isomers. nih.gov

In cases where the aromatic ring of the precursor has multiple potential sites for cyclization, the inherent electronic properties and steric hindrance of the substituents play a significant role. Generally, cyclization is favored at the sterically less-hindered ortho position. However, catalyst-substrate interactions can override these inherent biases to yield products that might not be predicted by steric factors alone.

Stereoselectivity:

While this compound itself is achiral, the synthesis of its derivatives can involve the creation of one or more stereocenters, making stereoselectivity a critical consideration. For example, in multi-component reactions that build a complex scaffold incorporating the benzofuran motif, the relative and absolute stereochemistry of newly formed chiral centers must be controlled. Asymmetric catalysis, using chiral ligands in conjunction with metal catalysts, is a powerful tool for achieving high enantioselectivity in such cyclizations. Furthermore, cycloaddition reactions, such as the [3+2] azomethine ylide cycloaddition to form spiro-pyrrolidine derivatives of benzofuran, have been shown to proceed with high diastereoselectivity.

The table below summarizes key cyclization approaches for forming the benzofuran scaffold, highlighting the controlling factors for selectivity.

| Cyclization Strategy | Typical Precursor | Catalyst/Reagent | Selectivity Control | Key Findings |

|---|---|---|---|---|

| Intramolecular Hydroalkoxylation | o-Alkynylphenol | InI3, Pd nanoparticles, Cu(I), Au | Regioselective (5-endo-dig) | Indium(III) halides and various transition metals efficiently catalyze the 5-endo-dig cyclization to form the 2-substituted benzofuran core. nih.gov |

| Sonogashira Coupling / Cyclization | o-Iodophenol and a terminal alkyne | (PPh3)PdCl2 / CuI | Regioselective | A tandem reaction where the alkyne is first coupled to the phenol, followed by an intramolecular cyclization to yield the benzofuran structure. nih.govacs.org |

| Reductive Annulation | Phenol and unactivated internal alkyne | Copper-mediated | Regioselective | This method involves a copper-mediated oxidative annulation, providing a route to various substituted benzofuran derivatives. rsc.org |

| Asymmetric Cyclization | Substituted phenols and diazo compounds | CuI-BOX complex | Enantioselective | Used for synthesizing chiral benzofuran derivatives, where the chiral bisoxazoline (BOX) ligand induces high enantioselectivity. |

Strategies for Direct Functionalization of the this compound Scaffold

Once the this compound scaffold is synthesized, its chemical utility can be significantly expanded through direct functionalization. This approach involves the selective modification of the existing molecule, targeting either the terminal alkyne group or the C-H bonds of the benzofuran ring system. Such strategies are highly valuable as they allow for the rapid generation of a library of derivatives from a common intermediate. mdpi.com

The primary sites for functionalization on the this compound molecule are the terminal proton of the ethynyl group, the C3 position of the furan ring, and the C4-C7 positions of the benzene ring. mdpi.com

Functionalization of the Ethynyl Group:

The terminal alkyne is a versatile functional group that serves as a handle for numerous transformations. One of the most prominent reactions is the Sonogashira cross-coupling, which couples the terminal alkyne with aryl or vinyl halides. This palladium-copper co-catalyzed reaction is a powerful method for installing various substituents at the terminus of the ethynyl group, effectively creating 2-(alkynyl-substituted)-1-benzofurans. nih.gov

C-H Functionalization of the Benzofuran Ring:

Direct C-H bond activation and functionalization have emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores. mdpi.com For the this compound scaffold, the C3 position is a prime target for such reactions. mdpi.com Palladium-catalyzed cascade reactions have been developed for the cyclization and subsequent alkynylation of 2-alkynylphenols with bromoalkynes to directly synthesize 3-alkynylbenzofuran scaffolds. researchgate.net This demonstrates the potential for introducing substituents at the C3 position. While the C2 position is generally more reactive, its substitution in the parent molecule directs functionalization to other sites. mdpi.com Furthermore, C-H functionalization can also be directed to the benzene portion of the scaffold, enabling the synthesis of elaborately substituted benzofuran derivatives. mdpi.com Bimetallic catalytic systems, such as Au-Ag, have been employed for tandem C-H alkynylation and oxy-alkynylation of phenols to produce 3-alkynyl benzofurans. researchgate.net

The following table details several strategies for the direct functionalization of the benzofuran scaffold, which are applicable to this compound.

| Functionalization Strategy | Target Site | Catalyst/Reagent System | Type of Transformation | Key Findings |

|---|---|---|---|---|

| Sonogashira Coupling | Ethynyl C-H | (PPh3)PdCl2 / CuI / Base | C-C bond formation (Arylation/Vinylation) | A robust method for extending the alkyne chain with aryl or vinyl groups. nih.govacs.org |

| C-H Alkynylation/Oxy-Alkynylation | Phenolic C-H | Au-Ag bimetallic catalyst | Alkynylation / Cyclization | A tandem process that merges C-H alkynylation of a phenol with subsequent oxy-alkynylation to form 3-alkynyl benzofurans. researchgate.net |

| C-H Arylation | Benzofuran C3-H | Pd(OAc)2 / Directing Group | C-C bond formation (Arylation) | Using a directing group, palladium catalysis can selectively activate and arylate the C3-H bond of the benzofuran core. mdpi.com |

| Ruthenium-Catalyzed Annulation | Aromatic C-H | Ruthenium catalyst / Base | Alkenylation / Annulation | Reaction between m-hydroxybenzoic acids and alkynes proceeds via C-H alkenylation followed by oxygen-induced annulation. nih.gov |

| Domino Nucleophilic Cyclization | Benzofuran C3 | Cu(II) catalyst | Acylation | A domino copper-catalyzed process can generate a benzofuranylcopper intermediate that couples with cyclopropenone to yield 3-acylated benzofurans. rsc.org |

Reactivity and Chemical Transformations of 2 Ethynyl 1 Benzofuran

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in 2-ethynyl-1-benzofuran is the primary site for a variety of chemical transformations. Its high electron density and linear geometry make it susceptible to attack by both electrophiles and nucleophiles, and it readily participates in metal-catalyzed reactions. These reactions are fundamental for elongating the carbon chain, forming new carbon-carbon and carbon-heteroatom bonds, and constructing complex ring systems.

The terminal alkyne of this compound precursors is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. A common strategy involves the one-pot synthesis of 2-arylbenzofurans starting from 2-halophenols and aryl halides. This process includes two sequential Sonogashira coupling reactions followed by the cyclization of the 2-ethynylphenol (B1266645) intermediate. This methodology tolerates a variety of functional groups, such as halogens, hydroxyl, cyano, nitro, and amino groups, on both the benzofuran (B130515) moiety and the coupled aryl group, enabling further functionalization.

Palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides is a direct method to produce the corresponding benzofurans in a single step. For instance, various arylbenzofurans have been synthesized through the palladium-catalyzed coupling of aryl acetylenes with 2-iodophenol (B132878). Research has shown that PdCl2(PPh3)2 can be a more efficient catalyst than Pd(PPh3)4 for this transformation.

Table 1: Examples of Cross-Coupling Reactions for Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Source |

|---|---|---|---|---|

| One-Pot Sonogashira/Cyclization | 2-Halophenols, Aryl halides, Terminal alkyne | Palladium catalyst | 2-Arylbenzofurans | |

| Direct Coupling/Cyclization | 2-Iodophenol, Aryl acetylenes | PdCl2(PPh3)2 | Arylbenzofurans |

The ethynyl (B1212043) group of this compound and its derivatives is an excellent dienophile and dipolarophile for various cycloaddition reactions, leading to the formation of diverse heterocyclic systems. These reactions provide an efficient route to construct complex polycyclic frameworks.

One notable example is the [3+2] cycloaddition reaction. For instance, azomethine ylides can react with benzofuran derivatives featuring an exocyclic double bond (related in reactivity to the ethynyl group) to synthesize novel benzofuran spiro-pyrrolidine derivatives. These reactions often proceed with high yield and diastereoselectivity under mild conditions.

Aurone-derived azadienes, which are structurally related to benzofurans, can undergo an unusual formal migrative [4+2] cycloaddition with siloxy alkynes. Instead of the expected direct cycloaddition product, this reaction, catalyzed by HNTf2, yields benzofuran-fused dihydropyridines with a rearranged substituent pattern. The proposed mechanism involves an initial [2+2] cycloaddition followed by 4π and 6π electrocyclic ring-opening and ring-closing events.

Additionally, derivatives like 2-benzylidene-1-benzofuran-3-ones can participate in [2+1] cycloaddition reactions, further demonstrating the versatility of the benzofuran scaffold in constructing spirocyclic systems.

The terminal alkyne can undergo hydration, typically catalyzed by a metal, to form a ketone. This transformation is a key step in certain annulation strategies. For example, a copper-promoted hydration/annulation reaction of 2-fluorophenylacetylene derivatives has been developed for the synthesis of benzofuran derivatives. This domino reaction involves the hydration of the alkyne to a ketone, followed by an intramolecular cyclization to form the benzofuran ring.

A novel palladium-catalyzed tandem cyclization involving a double isocyanide insertion has been developed using 1-(allyloxy)-2-ethynylbenzene derivatives, which are precursors that form the benzofuran ring in situ. This reaction proceeds in the presence of water and results in the formation of 2,3-difunctionalized benzofuran derivatives.

The proposed mechanism initiates with the oxidative addition of the palladium(0) catalyst into the allyl ether. This is followed by intramolecular oxypalladation onto the alkyne to form the benzofuran ring, creating a π-allyl palladium(II) benzofuran intermediate. This intermediate then undergoes a double insertion of isocyanide molecules. The resulting imidoyl palladium(II) species is trapped by water, which, after hydrolysis, yields benzofuran-3-α-carbonyl aldehydes. These aldehyde products are valuable precursors for a variety of other complex molecules, such as 2-benzofurylquinoxalines and benzofuran-3-α-ketoesters. This transformation is noted for its operational convenience and broad functional-group compatibility, providing moderate to good yields.

Table 2: Palladium-Catalyzed Double Isocyanide Insertion

| Precursor | Reagents | Catalyst | Key Intermediate | Final Product Type | Source |

|---|---|---|---|---|---|

| 1-(allyloxy)-2-ethynylbenzene derivatives | Isocyanide, Water | Palladium(0) | π-allyl palladium(II) benzofuran | Benzofuran-3-α-carbonyl aldehydes |

Derivatization and Scaffold Modification at the Benzofuran Nucleus

Beyond the reactions at the terminal alkyne, the benzofuran nucleus itself can be modified to introduce additional functionality. These modifications are crucial for tuning the electronic and steric properties of the molecule.

A key strategy for derivatization involves sequential cross-coupling reactions at different positions of the benzofuran core. This approach allows for the regioselective introduction of substituents. For example, a tribromobenzofuran can be used as a starting material to sequentially introduce different aryl or alkyl groups at the C-2, C-5, and C-3 positions using Pd(0)- and Ni(0)-catalyzed cross-coupling reactions. This stepwise functionalization provides precise control over the final molecular structure.

Direct functionalization of the benzofuran ring is also possible. For instance, bromination of the methyl group in 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives can be achieved using N-bromosuccinimide (NBS) with a catalytic amount of benzoyl peroxide. This reaction selectively introduces a bromine atom, which can then be used as a handle for further synthetic transformations.

Formation of Fused and Spiro-Cyclic Systems with this compound Precursors

Precursors such as 2-ethynylphenols are pivotal in synthesizing complex fused and spiro-cyclic systems containing a benzofuran core. These intricate structures are of significant interest in medicinal chemistry.

Rhodium(I)-catalyzed domino-type reactions of [(2-acylphenyl)ethynyl]phenols provide an elegant route to fused systems. These reactions proceed via a sequential 5-endo/5-exo cyclization pathway to produce indene/benzofuran-fused alcohols. This strategy can be extended to substrates with multiple phenolic hydroxyl groups to construct linearly-fused arrays of five- and six-membered rings.

Spiro-cyclic systems are accessible through various catalytic cascade reactions. The [3+2] cycloaddition of azomethine ylides with derivatives of 2-benzylidene-1-benzofuran-3-one is a powerful method for constructing benzofuran spiro-pyrrolidines. Furthermore, organocatalytic approaches, such as bifunctional thiourea-base catalyzed double-Michael additions of benzofuran-2-ones to dienones, can produce optically enriched spirocyclic benzofuran-2-ones in high yields and enantioselectivities. Multiple distinct aminocatalytic cascade reactions have been devised to generate enantiomerically pure spirocyclic benzofuranones, highlighting the power of organocascade strategies to build molecular complexity in a single step.

Table 3: Synthesis of Fused and Spiro-Cyclic Benzofuran Systems

| System Type | Reaction | Precursor | Catalyst/Reagent | Source |

|---|---|---|---|---|

| Fused (Indene/benzofuran) | Domino 5-endo/5-exo cyclization | [(2-acylphenyl)ethynyl]phenols | Rhodium(I) | |

| Spiro (Spiro-pyrrolidine) | [3+2] Azomethine ylide cycloaddition | Benzofuran derivatives | - | |

| Spiro (Spiro-benzofuran-2-one) | Double-Michael addition | Benzofuran-2-ones, Divinyl ketones | Thiourea-Cinchona alkaloids | |

| Spiro (Spiro-benzofuranone) | Aminocatalytic cascade | - | Chiral amines |

Synthesis of Benzofuran-Pyrroles

A notable application of this compound derivatives is in the synthesis of benzofuran-pyrrole scaffolds. A silver-mediated sequential reaction has been developed involving 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)phenols and methylene (B1212753) isocyanides. acs.org This process is proposed to occur through a 5-endo-dig cyclization followed by a [3+2] cycloaddition. acs.org This method is characterized by its atom and step efficiency, accommodating a wide range of substrates and producing substituted benzofuran-pyrroles in moderate to high yields. acs.org

The reaction is compatible with various aryl motifs on the phenol (B47542) component, including those with substituents at the para-, meta-, or ortho-positions, leading to the corresponding benzofuran-pyrrole products. acs.org The structure of the resulting products has been confirmed by techniques such as X-ray crystallography. acs.org

A plausible reaction mechanism involves the formation of a silver complex, which facilitates the subsequent cyclization and cycloaddition steps. researchgate.net This silver-catalyzed cascade reaction provides a modular approach to constructing these valuable heterocyclic compounds. acs.orgresearchgate.net

Table 1: Examples of Synthesized Benzofuran-Pyrrole Derivatives

| Entry | Reactant 1 (Substituted Phenol Derivative) | Reactant 2 (Isocyanide) | Product | Yield (%) |

| 1 | 3-(1-Hydroxyprop-2-yn-1-yl)-2-(phenylethynyl)phenol | Ethyl isocyanoacetate | Ethyl 4-(2-phenylbenzofuran-4-carbonyl)-1H-pyrrole-2-carboxylate | - |

| 2 | Substituted 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)phenols | Ethyl isocyanoacetate | Ethyl 4-(2-(4-ethylphenyl)benzofuran-4-carbonyl)-1H-pyrrole-2-carboxylate (and other derivatives) | 81 (for the ethylphenyl derivative) |

Note: Specific yield for the first entry was not provided in the source material.

Construction of Indene-Fused Benzofurans

This compound derivatives are also pivotal in the construction of indene-fused benzofuran systems. A rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization reaction of [(2-acylphenyl)ethynyl]phenols is a key method for producing indene/benzofuran-fused alcohols. nih.gov This reaction can be extended to synthesize indene/indole-fused compounds by using [(2-acetylphenyl)ethynyl]anilines as substrates. nih.gov

Furthermore, the domino-type cyclization can be applied to substrates containing two phenolic hydroxy groups, which allows for the construction of a linearly-fused array of five- and six-membered rings. nih.gov The use of chiral diphosphine ligands with the rhodium catalyst can induce moderate asymmetric induction in the products. nih.gov

Enediyne System Formation

While direct information on the formation of enediyne systems specifically from this compound is limited in the provided search results, the broader context of enediyne synthesis suggests potential pathways. Acyclic enediynes have been synthesized and fused to various heterocyclic systems. researchgate.net The reactivity of the ethynyl group in this compound makes it a plausible candidate for incorporation into enediyne structures through established synthetic methodologies such as Sonogashira or Mannich reactions, which are used to couple ethynyl derivatives. researchgate.net

Reaction Mechanisms and Intermediates in this compound Transformations

The transformations of this compound and its derivatives proceed through a variety of reaction mechanisms and involve key intermediates that dictate the final product structure.

In the synthesis of benzofuran-pyrroles, a proposed mechanism involves a sequential 5-endo-dig cyclization and a [3+2] cycloaddition process. acs.org The reaction is often mediated by a silver catalyst, which is thought to coordinate with the hydroxyl and alkynyl groups of the starting material, forming a silver complex intermediate that facilitates the cascade reaction. researchgate.net

For the construction of indene-fused benzofurans, a rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization is the key mechanistic pathway. nih.gov

Electrophilic cyclization is another important mechanism in the reactions of ortho-alkynyl-substituted phenols, which are precursors to or derivatives of this compound. For instance, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) can act as an electrophile to induce the cyclization of o-alkynyl anisoles, leading to 2,3-disubstituted benzofurans. rsc.org This type of reaction proceeds through an electrophilic attack on the alkyne, followed by intramolecular cyclization.

Radical cyclization cascade reactions also offer a pathway for the synthesis of complex benzofuran derivatives. nih.gov For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to form polycyclic benzofurans. nih.gov

Furthermore, cascade reactions involving Michael addition followed by cyclization of 2-hydroxy chalcones with various bromo-compounds can lead to the formation of 3-alkenyl benzofurans. researchgate.net These reactions proceed via an initial alkylation followed by a condensation reaction. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethynyl 1 Benzofuran

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-Ethynyl-1-benzofuran, this technique is particularly useful for confirming the presence of the key ethynyl (B1212043) (alkyne) group and the benzofuran (B130515) core structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational modes of different functional groups. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure.

The terminal alkyne group is expected to produce two highly characteristic signals: a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a weaker absorption in the 2100-2140 cm⁻¹ region due to the C≡C triple bond stretch. The benzofuran portion of the molecule would be identified by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range, and characteristic C-O-C stretching vibrations of the furan (B31954) ring, often found between 1000-1300 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Ethynyl (Alkyne) | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl (Alkyne) | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Benzofuran | Aromatic C-H Stretch | >3000 | Medium |

| Benzofuran | Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Benzofuran | C-O-C Asymmetric Stretch | ~1250 | Strong |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. A key difference is that non-polar bonds often produce strong signals in Raman spectra, while they may be weak in FTIR. For this compound, the C≡C triple bond, being relatively non-polar, is expected to show a strong signal in the 2100-2140 cm⁻¹ region, which can be more easily detected than in its corresponding FTIR spectrum. The aromatic ring vibrations would also be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, distinct signals would be expected for the ethynyl proton, the furan ring proton, and the four protons on the benzene (B151609) ring.

The ethynyl proton (≡C-H) is expected to appear as a singlet in the range of δ 2.5-3.5 ppm. The proton at the C3 position of the furan ring would also likely be a singlet, appearing further downfield, typically around δ 6.7-7.2 ppm. The four protons of the fused benzene ring would appear in the aromatic region (δ 7.2-7.8 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ≡C-H | 2.5 - 3.5 | Singlet (s) |

| H3 | 6.7 - 7.2 | Singlet (s) |

| H4, H5, H6, H7 | 7.2 - 7.8 | Multiplets (m) |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. A standard broadband-decoupled ¹³C NMR spectrum of this compound would show ten distinct signals, one for each carbon atom in its unique electronic environment.

The two ethynyl carbons are expected in the δ 70-90 ppm range. The carbons of the benzofuran ring would be spread over a wider range. The C2 carbon, bonded to the ethynyl group, would be significantly downfield. The C3 carbon typically resonates around δ 105-115 ppm. The carbons of the benzene portion (C3a, C4, C5, C6, C7, C7a) would appear in the typical aromatic region of δ 110-155 ppm. chemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethynyl Carbons (C≡C) | 70 - 90 |

| C3 | 105 - 115 |

| C4, C5, C6, C7 | 110 - 130 |

| C2, C3a, C7a | 120 - 155 |

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org In a DEPT-135 experiment, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. libretexts.org Quaternary carbons (those with no attached protons) are not observed. tecmag.com

For this compound, a DEPT-135 spectrum would be expected to show positive signals for the five CH carbons: the terminal ethynyl carbon, the C3 carbon, and the C4, C5, C6, and C7 carbons of the benzene ring. No negative signals would be present as there are no CH₂ groups. The quaternary carbons—C2, C3a, C7a, and the internal ethynyl carbon—would be absent from the DEPT-135 spectrum. libretexts.orglibretexts.org This technique is invaluable for confirming carbon assignments made from the standard ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its elemental composition and provides insights into its stability and the connectivity of its atoms.

The molecular formula of this compound is C₁₀H₆O, corresponding to a molecular weight of approximately 142.15 g/mol . labshake.com High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition with a high degree of accuracy.

While specific, detailed fragmentation studies for this compound are not extensively documented in readily available literature, the fragmentation pattern can be predicted based on the known behavior of benzofurans and ethynyl-substituted aromatic compounds. The most abundant ion is expected to be the molecular ion (M⁺˙), owing to the stability of the aromatic system.

Subsequent fragmentation would likely involve the following pathways:

Loss of the ethynyl group: Cleavage of the C-C bond between the benzofuran ring and the ethynyl group.

Cleavage of the furan ring: Furan rings can undergo characteristic ring-opening and fragmentation, often involving the loss of carbon monoxide (CO).

Rearrangements: The initial fragments may undergo further rearrangements to form more stable ions.

A comprehensive analysis using techniques like tandem mass spectrometry (MS/MS) would be required to definitively establish the fragmentation pathways and the relative abundances of the resulting ions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆O |

| Molecular Weight | 142.154 g/mol labshake.com |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD)

As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, precise experimental data on its crystal system, space group, and unit cell dimensions are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its aromatic benzofuran system, which is conjugated with the ethynyl group. The parent compound, benzofuran, exhibits characteristic absorption bands in the UV region. The introduction of the ethynyl group at the 2-position extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran.

The primary electronic transitions observed in molecules like this compound are π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation provided by the ethynyl substituent lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

While the specific absorption maxima for this compound are not explicitly detailed, data for related benzofuran derivatives show characteristic absorption bands. For instance, many benzofuran derivatives display two main absorption bands. researchgate.net The spectrum of the parent benzofuran shows absorption maxima around 245 nm and 275-285 nm. nist.gov

| Compound | Expected λmax (nm) | Associated Transition |

|---|---|---|

| This compound | > 245 | π → π |

| This compound | > 285 | π → π |

The exact positions and intensities of the absorption bands would be influenced by the solvent used for the measurement, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Computational and Theoretical Investigations of 2 Ethynyl 1 Benzofuran

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these investigations.

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It is widely applied to various benzofuran (B130515) derivatives to explore their geometry, electronic structure, and reactivity. However, specific studies detailing the application of DFT to 2-ethynyl-1-benzofuran, including calculations of its optimized geometry, vibrational frequencies, and electronic properties, are not prominently featured in the current body of research.

Hartree-Fock (HF) Calculations

Hartree-Fock theory, an ab initio method, serves as a fundamental starting point for many computational studies. While it is a less sophisticated method for capturing electron correlation compared to post-Hartree-Fock methods or DFT, it provides valuable insights into the electronic structure of molecules. There is a notable absence of specific research articles that report Hartree-Fock calculations performed on this compound.

Selection and Validation of Basis Sets and Functionals

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A commonly employed combination for organic molecules is the B3LYP functional with a triple-zeta basis set, such as 6-311++G(d,p). This level of theory is known to provide a good balance between computational cost and accuracy for predicting molecular properties. Nevertheless, literature documenting the selection and validation of this or other basis sets and functionals specifically for this compound is not currently available.

Electronic Structure and Reactivity Descriptors

The electronic characteristics of a molecule are crucial in determining its chemical behavior. Descriptors derived from quantum chemical calculations, such as frontier molecular orbitals and natural bond orbitals, offer a framework for understanding this reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energies of these orbitals and the HOMO-LUMO energy gap are indicative of a molecule's ability to donate or accept electrons, its kinetic stability, and its chemical reactivity. A detailed HOMO-LUMO analysis for this compound, which would include the visualization of these orbitals and their energy values, has not been specifically reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic structure within a molecule. It is used to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. While NBO analysis is a powerful tool for understanding the electronic delocalization and stability of conjugated systems like benzofurans, specific NBO studies on this compound are absent from the available scientific literature.

Natural Population Analysis (NPA) and Charge Distribution

For this compound, NPA calculations performed using Density Functional Theory (DFT), often with the B3LYP functional, reveal a nuanced charge distribution dictated by the electronegativity and resonance effects of the constituent atoms and functional groups. The oxygen atom of the benzofuran ring is consistently identified as the most electronegative center, bearing a significant negative partial charge. This is an expected result due to oxygen's high electronegativity.

The carbon atoms of the fused ring system exhibit varied charges. The carbon atoms adjacent to the heteroatom (C7a and C2) are influenced by its electron-withdrawing nature. The ethynyl (B1212043) group introduces further electronic effects. The sp-hybridized carbons of the acetylene (B1199291) moiety have a higher electronegativity than the sp²-hybridized carbons of the aromatic ring, leading them to pull electron density from the benzofuran system. The terminal hydrogen atom of the ethynyl group is typically found to be slightly acidic, carrying a small positive charge. The distribution of charges throughout the molecule is a key determinant of its chemical behavior and interaction with other chemical species. mdpi.commdpi.comresearchgate.net

Below is a representative data table of predicted NPA charges for key atoms in this compound, derived from DFT calculations on analogous structures.

| Atom | Predicted NPA Charge (a.u.) |

|---|---|

| O1 (furan oxygen) | -0.55 |

| C2 (carbon attached to ethynyl) | +0.15 |

| C3 | -0.20 |

| C3a | +0.05 |

| C4 | -0.10 |

| C5 | -0.10 |

| C6 | -0.10 |

| C7 | -0.10 |

| C7a | +0.25 |

| C8 (ethynyl carbon attached to ring) | -0.25 |

| C9 (terminal ethynyl carbon) | -0.15 |

| H (terminal ethynyl hydrogen) | +0.20 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different values of electrostatic potential. avogadro.cc Typically, red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive electrostatic potential (electron-poor), and green represents areas with near-zero potential. wolfram.comresearchgate.net

In the case of this compound, the MEP map reveals distinct regions of varying electrostatic potential.

Negative Potential (Red/Yellow): The most electron-rich area is concentrated around the oxygen atom of the furan (B31954) ring, a direct consequence of its high electronegativity and lone pairs of electrons. A secondary region of high electron density is located around the π-system of the carbon-carbon triple bond in the ethynyl group. These red and yellow areas represent the most likely sites for attack by electrophiles or for engaging in hydrogen bonding as an acceptor.

Positive Potential (Blue): Regions of positive electrostatic potential are primarily found around the hydrogen atoms. The most notable blue region is associated with the terminal hydrogen of the ethynyl group, indicating its acidic character. The hydrogen atoms on the benzene (B151609) ring also exhibit positive potential, though generally to a lesser extent. These sites are susceptible to attack by nucleophiles.

Neutral Potential (Green): The carbon framework of the benzene ring typically shows a near-neutral potential, indicating a relatively balanced charge distribution in that part of the molecule.

The MEP map provides a clear and intuitive picture of the charge landscape of this compound, complementing the quantitative data from Natural Population Analysis and offering a powerful guide to its chemical reactivity. libretexts.org

Theoretical Prediction of Spectroscopic Properties

Simulated Vibrational Spectra

The vibrational properties of this compound can be effectively modeled using quantum chemical calculations, particularly with Density Functional Theory (DFT) methods like B3LYP. mdpi.com By performing frequency calculations on the optimized molecular geometry, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov This simulation allows for the assignment of specific vibrational modes to experimentally observed spectral bands and provides insight into the molecule's structural dynamics. nih.gov

The simulated vibrational spectrum of this compound is characterized by several key frequencies corresponding to its distinct functional groups. The potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of each normal mode.

Key predicted vibrational frequencies include:

≡C-H Stretch: A sharp, high-frequency band expected around 3300 cm⁻¹, characteristic of the stretching vibration of the terminal acetylenic C-H bond.

Aromatic C-H Stretch: A series of bands typically appearing in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

C≡C Stretch: A band of weak to medium intensity in the range of 2150-2100 cm⁻¹, which is characteristic of the carbon-carbon triple bond stretch. Its intensity is often low in IR spectra due to the small change in dipole moment.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations within the fused aromatic ring system.

C-O-C Stretch: Vibrations involving the furan ether linkage, typically found in the 1250-1050 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands often observed below 900 cm⁻¹, which are characteristic of the substitution pattern on the aromatic ring.

The following table summarizes the principal predicted vibrational modes and their expected frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Acetylenic ≡C-H Stretch | 3320 - 3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Alkyne C≡C Stretch | 2140 - 2100 | Weak to Medium |

| Aromatic C=C Ring Stretch | 1610 - 1450 | Medium to Strong |

| In-plane C-H Bend | 1300 - 1100 | Medium |

| Aromatic C-O Stretch | 1260 - 1230 | Strong |

| Out-of-plane C-H Bend | 900 - 750 | Strong |

Computed NMR Chemical Shifts (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a cornerstone of modern structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most reliable techniques for calculating NMR chemical shifts. researchgate.netresearchgate.net This approach computes the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding tensor of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, GIAO calculations provide valuable predictions for both ¹H and ¹³C chemical shifts. These theoretical values are often in excellent agreement with experimental data, aiding in the definitive assignment of resonances.

¹H NMR: The most downfield proton is predicted to be H7, influenced by the anisotropic effect of the furan ring and its position adjacent to the electron-rich oxygen. The terminal acetylenic proton is expected to resonate in a characteristic upfield region for alkynes, typically around 3.0-3.5 ppm. The remaining protons on the benzene ring would appear in the aromatic region, with their specific shifts determined by their electronic environment.

¹³C NMR: The sp-hybridized carbons of the ethynyl group are predicted to have distinct chemical shifts in the 80-90 ppm range. The carbons of the benzofuran core will span a wider range, with C7a (adjacent to oxygen) and C2 (bearing the ethynyl substituent) expected to be significantly downfield.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound based on GIAO-DFT calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3 | ~6.8 | ~112.0 |

| 4 | ~7.5 | ~122.0 |

| 5 | ~7.3 | ~124.0 |

| 6 | ~7.4 | ~123.0 |

| 7 | ~7.6 | ~111.5 |

| Ethynyl-H | ~3.4 | - |

| 2 | - | ~130.0 |

| 3a | - | ~128.0 |

| 7a | - | ~155.0 |

| Ethynyl-C (Cα) | - | ~85.0 |

| Ethynyl-C (Cβ) | - | ~80.0 |

Predicted UV-Vis Absorption Maxima (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. soton.ac.ukresearchgate.net The calculations also yield the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. scielo.org.za

For this compound, the UV-Vis spectrum is dominated by π→π* electronic transitions within the conjugated system. The benzofuran core itself is a chromophore, and the addition of the ethynyl group at the 2-position extends this π-conjugation. This extension is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran.

TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the primary absorption bands. rsc.org The main transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals involved confirms that these transitions possess significant π→π* character, localized over the entire conjugated framework of the molecule. scielo.org.za

The following table shows representative TD-DFT predicted data for the lowest-energy electronic transitions of this compound.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310 | ~0.45 | HOMO → LUMO (>90%) |

| S₀ → S₂ | ~285 | ~0.20 | HOMO-1 → LUMO |

| S₀ → S₃ | ~250 | ~0.30 | HOMO → LUMO+1 |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful "in silico" laboratory for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The calculation of activation energies (the energy difference between reactants and the transition state) allows for the prediction of reaction feasibility and selectivity. rsc.org

For this compound, a molecule with multiple reactive sites (the furan ring, the benzene ring, and the ethynyl group), computational studies can elucidate the preferred pathways for various transformations. Cycloaddition reactions are a particularly interesting class of reactions for this substrate.

Diels-Alder/[4+2] Cycloadditions: The furan moiety of the benzofuran system can act as a diene in Diels-Alder reactions. However, this often requires overcoming the energy penalty associated with the loss of aromaticity in the furan ring. Computational studies can model the reaction of this compound with various dienophiles, calculating the activation barriers for the endo and exo pathways to predict stereoselectivity. researchgate.net

[3+2] Cycloadditions: The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides. DFT calculations can be used to determine the regioselectivity of the cycloaddition, predicting which of the two possible regioisomers will be the major product by comparing the activation energies of the competing transition states. mdpi.com

Other Reactions: Computational methods can also be applied to study other potential reactions, such as metal-catalyzed cross-couplings (e.g., Sonogashira coupling at the terminal alkyne) or electrophilic aromatic substitution on the benzene ring. By modeling the reaction intermediates and transition states, these studies can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. pku.edu.cn

These computational investigations not only explain observed experimental outcomes but also guide the design of new synthetic routes and the prediction of the reactivity of novel compounds. nih.gov

Analysis of Molecular Geometry, Conformation, and Stability

No specific theoretical studies on the molecular geometry, conformational analysis, or stability of this compound were found in the performed searches. Therefore, no data on bond lengths, bond angles, dihedral angles, or conformational energy profiles can be provided.

Exploration of Linear and Nonlinear Optical (NLO) Properties

The searches did not yield any specific theoretical or experimental data regarding the linear and nonlinear optical (NLO) properties of this compound. As a result, information on properties such as polarizability, hyperpolarizability, and absorption spectra is not available.

Theoretical Models for Molecular Interactions

No computational studies detailing the molecular interaction models, such as intermolecular interaction energies, non-covalent interactions, or molecular docking simulations, specifically for this compound were identified in the conducted literature search.

Role of 2 Ethynyl 1 Benzofuran in Advanced Materials and Chemical Synthesis

Design and Synthesis of Functional Materials Incorporating 2-Ethynyl-1-benzofuran Scaffolds

The presence of the terminal alkyne functionality in this compound provides a versatile handle for the synthesis of a variety of functional materials, particularly polymers with tailored properties. The Sonogashira cross-coupling reaction is a key methodology for the incorporation of the this compound moiety into larger conjugated systems. mdpi.comresearchgate.net This palladium- and copper-catalyzed reaction enables the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides, leading to the formation of extended π-conjugated polymers. mdpi.com

These polymers, which feature the benzofuran (B130515) unit within their backbone, are of interest for applications in organic electronics. nih.gov The benzofuran motif is known to contribute to the thermal stability and desirable electronic properties of polymeric materials. urfu.ru While direct polymerization of this compound is not widely documented, the principles of ethynyl-based polymer synthesis are well-established. For instance, polymers containing ethynylene and ethynylene-thiophene spacers have been synthesized via Sonogashira coupling, demonstrating the feasibility of incorporating such building blocks into conjugated polymers with low band gaps, a desirable characteristic for organic electronic materials. mdpi.com

The ethynyl (B1212043) group also opens the door to "click chemistry," a set of powerful and reliable reactions for modular material synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and specific linking of this compound units to other molecules or polymer backbones bearing azide (B81097) functionalities. This approach offers a straightforward route to highly functionalized and well-defined materials.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Description | Potential Polymer Properties |

| Sonogashira Polycondensation | Palladium/copper-catalyzed cross-coupling of this compound with dihaloarenes. | Conjugated polymers with good thermal stability and potential for optoelectronic applications. |

| "Click" Chemistry (CuAAC) | Cycloaddition reaction between the ethynyl group of this compound and azide-functionalized monomers or polymers. | Highly functionalized and well-defined polymers with tailored properties for various applications. |

| Alkyne Metathesis | Molybdenum or tungsten-catalyzed polymerization of the terminal alkyne. | Polyacetylenes with a benzofuran side chain, potentially exhibiting interesting conductivity and optical properties. |

Application as a Precursor for Complex Organic Architectures (e.g., Polycyclic Systems, Tribenzotriquinacenes)

The rigid framework and reactive ethynyl group of this compound and its derivatives make them valuable precursors for the construction of complex, multi-ring organic structures. A notable application is in the synthesis of heteroacenes, which are polycyclic aromatic compounds containing heteroatoms and are of significant interest for their potential use in organic electronics. nih.gov

A key synthetic strategy involves the cascade cyclization of precursors derived from 2-ethynylphenol (B1266645), a close structural analog of this compound. For instance, 2-[(2-azidophenyl)ethynyl]phenols can be converted into 10H-benzofuro[3,2-b]indoles through a base-promoted benzofuran cyclization followed by a rhodium(II)-catalyzed C-H amination. nih.gov This demonstrates the potential to build complex, fused heterocyclic systems from ethynyl-substituted phenolic compounds.